molecular formula C5H6ClN3O B1434836 2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1803587-87-2

2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B1434836
CAS No.: 1803587-87-2
M. Wt: 159.57 g/mol
InChI Key: MZIXBUBEWDFBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one” is a complex organic molecule that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It’s often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a 1,2,3-triazole ring, a chloro group, and a ketone group. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions. For example, it can act as a ligand in coordination chemistry . The chloro group can also be reactive and may undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar triazole ring and the polar ketone group might make it somewhat soluble in polar solvents .

Scientific Research Applications

Triazoles, including the 2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, represent a significant class of five-membered heterocyclic compounds notable for their vast potential in the development of new drugs due to their structural variations and broad range of biological activities. This category of compounds has attracted considerable interest for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their relevance in pharmaceuticals is underscored by the success of various triazole-based drugs in the market, prompting ongoing research into novel synthesis methods and biological evaluations to explore their full potential (Ferreira et al., 2013).

Eco-Friendly Synthesis Approaches

In recent years, the eco-friendly synthesis of triazoles, including this compound, has become a focal point of research. Advances in Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) based on green chemistry principles have been explored. These methods emphasize energy efficiency, reduced environmental impact, and the use of renewable resources, highlighting the need for more efficient and sustainable preparation techniques for triazoles (de Souza et al., 2019).

Applications in Corrosion Inhibition

Another significant application of this compound and related compounds is in corrosion inhibition for metal surfaces. The design and synthesis of 1,2,3-triazole compounds have shown them to be effective molecular corrosion inhibitors for various metals and alloys in aggressive media. Their regioselective preparation under CuAAC click reactions yields non-toxic, environmentally friendly products with good efficiency as corrosion inhibitors, offering a promising avenue for protecting metal surfaces in industrial applications (Hrimla et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one” would depend on its physical and chemical properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on “2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, it might be interesting to investigate its potential uses in medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-(2-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-7-3-4(8-9)5(10)2-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIXBUBEWDFBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Reactant of Route 5
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
Reactant of Route 6
2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.